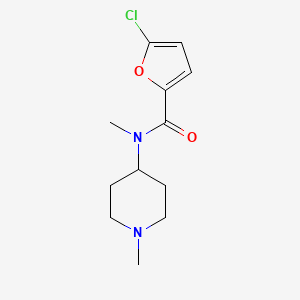![molecular formula C16H23N3O B7508267 [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, also known as A-967079, is a selective transient receptor potential V1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other conditions.
Wirkmechanismus
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone works by selectively blocking the TRPV1 channel, which is involved in the sensation of pain and other physiological processes. By blocking this channel, [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone can reduce pain responses and other TRPV1-mediated effects.
Biochemical and Physiological Effects:
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to effectively block TRPV1-mediated pain responses in animal models. Additionally, [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been investigated for its potential use in the treatment of other conditions, such as inflammation and anxiety. However, further research is needed to fully understand the biochemical and physiological effects of [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone in lab experiments is its high selectivity for the TRPV1 channel. This allows for more precise targeting of TRPV1-mediated effects, which can be useful in studying pain and other physiological processes. However, one limitation of using [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone is its potential for off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of more selective TRPV1 antagonists, which could have improved therapeutic efficacy and reduced off-target effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, as well as its potential use in the treatment of other conditions beyond pain management.
Synthesemethoden
The synthesis of [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves several steps, including the reaction of 2-bromo-5-chloropyridine with 1-azepanamine to form 6-(azepan-1-yl)pyridin-3-amine. The resulting compound is then reacted with 1-(pyrrolidin-1-yl)propan-2-one to form [6-(azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, which is purified and isolated.
Wissenschaftliche Forschungsanwendungen
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in pain management. TRPV1 is known to play a key role in the sensation of pain, and [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to block TRPV1-mediated pain responses in animal models. Additionally, [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been investigated for its potential use in the treatment of other conditions, such as inflammation and anxiety.
Eigenschaften
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(19-11-5-6-12-19)14-7-8-15(17-13-14)18-9-3-1-2-4-10-18/h7-8,13H,1-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCAAABDVPGLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)

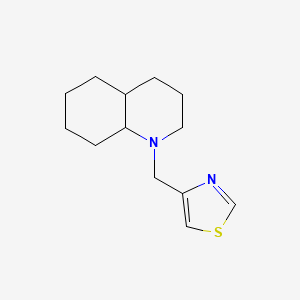
![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)
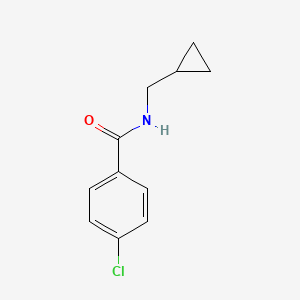
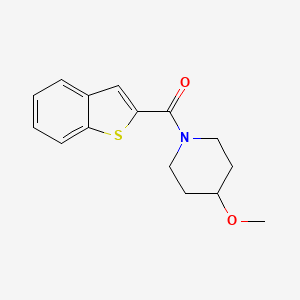

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)
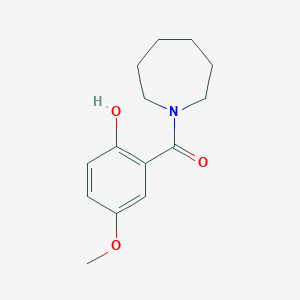

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)
